Secoisolariciresinol monoglucoside

Vue d'ensemble

Description

Secoisolariciresinol monoglucoside is a natural lignan compound found in several plants . It is present in some cereals, such as rye , and is also found in the seeds of Linum usitatissimum L .

Molecular Structure Analysis

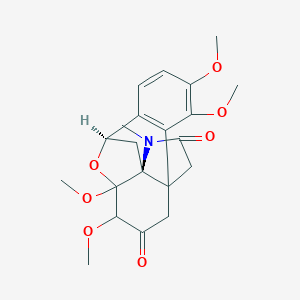

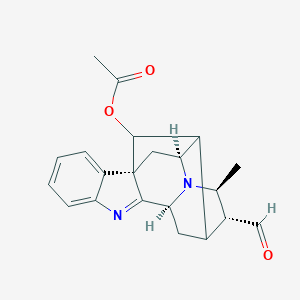

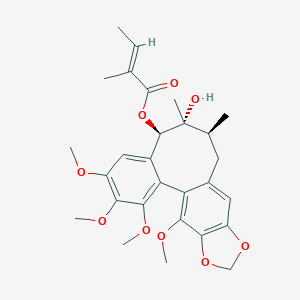

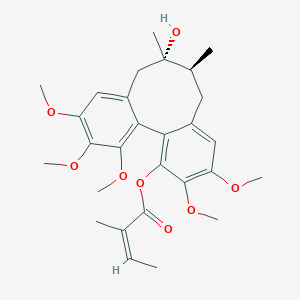

This compound has a molecular formula of C26H36O11 and a molecular weight of 524.6 g/mol . Its IUPAC name is (2R,3R,4S,5S,6R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butoxy]-6-(hydroxymethyl)oxane-3,4,5-triol . The molecule contains a total of 75 bonds, including 39 non-H bonds, 12 multiple bonds, 12 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 5 hydroxyl groups, 2 aromatic hydroxyls, 2 primary alcohols, 3 secondary alcohols, 2 aliphatic ethers, and 2 aromatic ethers .Physical And Chemical Properties Analysis

This compound has a molecular weight of 524.6 g/mol . It has a XLogP3-AA value of 0.9, indicating its lipophilicity . It has 7 hydrogen bond donors and 11 hydrogen bond acceptors . It also has 12 rotatable bonds .Applications De Recherche Scientifique

- Santé cardiovasculaire: Le SMG possède des propriétés antioxydantes et peut aider à réduire le stress oxydatif, l'inflammation et la peroxydation lipidique. Il pourrait contribuer à la santé cardiovasculaire en améliorant la fonction des vaisseaux sanguins et en réduisant le risque de maladie cardiaque .

- Troubles métaboliques: La recherche suggère que le SMG pourrait avoir un impact positif sur les maladies métaboliques, notamment le diabète et l'obésité. Il pourrait réguler le métabolisme du glucose et améliorer la sensibilité à l'insuline .

- Propriétés anticancéreuses: Le SMG présente des effets anticancéreux potentiels. Il peut inhiber la croissance tumorale, induire l'apoptose (mort cellulaire programmée) et moduler les voies de signalisation cellulaire. Des études ont exploré son rôle dans la prévention du cancer du sein, de la prostate et du côlon .

- Densité osseuse: Le SMG peut améliorer la santé osseuse en stimulant l'activité des ostéoblastes et en inhibant les ostéoclastes. Il pourrait être bénéfique pour prévenir l'ostéoporose et maintenir la densité osseuse .

- Santé du cerveau: Les propriétés antioxydantes et anti-inflammatoires du SMG peuvent protéger les neurones et améliorer la fonction cognitive. Il pourrait potentiellement réduire le risque de maladies neurodégénératives comme la maladie d'Alzheimer et la maladie de Parkinson .

- Effets anti-âge: Le SMG peut soutenir la santé de la peau en réduisant le stress oxydatif et en stimulant la synthèse du collagène. Il pourrait être utilisé dans les produits de soin anti-âge .

- Cicatrisation des plaies: Le SMG pourrait accélérer la cicatrisation des plaies en raison de ses propriétés anti-inflammatoires et de régénération tissulaire .

Avantages pour la santé et prévention des maladies

Prévention et traitement du cancer

Santé osseuse et ostéoporose

Neuroprotection et fonction cognitive

Santé de la peau et applications dermatologiques

Applications pharmaceutiques et nutraceutiques

En résumé, le secoisolariciresinol monoglucoside (SMG) est prometteur dans divers domaines, de la promotion de la santé à la prévention des maladies. Ses propriétés multiformes en font un sujet d'investigation scientifique passionnant. Si vous souhaitez des informations plus détaillées sur une application spécifique, n'hésitez pas à demander <svg

Mécanisme D'action

Target of Action

Secoisolariciresinol monoglucoside (SMG) is primarily targeted by the enzyme UGT74S1 . This enzyme is responsible for glucosylating secoisolariciresinol (SECO) into SMG and secoisolariciresinol diglucoside (SDG) in flax .

Mode of Action

UGT74S1 sequentially glucosylates SECO into SMG and SDG . The glucosylation activity of UGT74S1 towards SECO is seven-fold higher than that of its closely related genes, UGT74S4 and UGT74S3 . These two genes, unlike UGT74S1, fail to glucosylate SMG into SDG .

Biochemical Pathways

The glucosylation of SECO into SMG and SDG by UGT74S1 is a key step in the biosynthesis of flax lignans . These lignans are usually found in a glycosylated form, SDG, and ester-lined within oligomeric chains .

Pharmacokinetics

It is known that ingested sdg, a closely related compound, is converted into mammalian lignans, enterodiol (end) and enterolactone (enl), by gut microflora enzymes . These mammalian lignans have been found to negatively correlate with the incidence of breast cancer .

Result of Action

The health-promoting activities of SMG, including its positive impact in metabolic diseases, have been attributed to its antioxidant properties . Additionally, the mammalian lignans, END and ENL, produced from the metabolism of SDG, have shown promising effects against cancer .

Action Environment

The conversion of SDG into mammalian lignans, ENL and END, by the intestinal microflora contributes to the bioavailability of SDG . Other factors, such as diet, antibiotics, and obesity, also affect the circulating lignan levels in the body . Therefore, different levels of lignan bioactivation are observed due to these environmental factors .

Safety and Hazards

Orientations Futures

Understanding the biosynthetic pathway of SDG and its molecular mechanisms is key to enabling the production of new flaxseed cultivars rich in nutraceutical content . Since SDG, the predominant lignan in flaxseed, is a glycosylated lignan, future research could focus on investigating the genes involved in secoisolariciresinol glycosylation . These genes could be used to produce new cultivars with a novel level of glycosylation or lignan composition to maximize the yields of lignans with therapeutic or protective potential .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3R)-4-hydroxy-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O11/c1-34-20-9-14(3-5-18(20)29)7-16(11-27)17(8-15-4-6-19(30)21(10-15)35-2)13-36-26-25(33)24(32)23(31)22(12-28)37-26/h3-6,9-10,16-17,22-33H,7-8,11-13H2,1-2H3/t16-,17-,22+,23+,24-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLPXFRWJUZTMG-DNABOVRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)COC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](CO)[C@@H](CC2=CC(=C(C=C2)O)OC)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257273 | |

| Record name | Secoisolariciresinol 9-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63320-67-2 | |

| Record name | Secoisolariciresinol 9-O-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63320-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Secoisolariciresinol 9-O-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the relationship between secoisolariciresinol diglucoside (SDG), secoisolariciresinol (SECO), and secoisolariciresinol monoglucoside (SMG)?

A1: Flaxseed is a rich source of the lignan secoisolariciresinol diglucoside (SDG). [] SDG can be hydrolyzed, breaking the ester linkages to release SDG and breaking the glycosidic bonds to release secoisolariciresinol (SECO). [] this compound (SMG) is an intermediate product in this hydrolysis process, formed by the removal of one glucose molecule from SDG. [] Research has shown that a specific UDP-glycosyltransferase enzyme in flax, Lu-UGT74S1 (Lu-UGTCL809), is responsible for the sequential glucosylation of SECO first into SMG and then into SDG. []

Q2: What are the main hydrolysates produced during the acid hydrolysis of SDG?

A2: Acid hydrolysis of SDG yields several products, with the major ones being this compound (SMG), secoisolariciresinol (SECO), and anhydrosecoisolariciresinol (anhydro-SECO). [] The specific products and the extent of hydrolysis depend on factors such as acid concentration, temperature, and reaction time. []

Q3: How does the concentration of sodium hydroxide influence the alkaline hydrolysis of SDG oligomers?

A3: The alkaline hydrolysis of SDG oligomers from flaxseed has been shown to follow first-order reaction kinetics under mild conditions. [] The concentration of sodium hydroxide used in the hydrolysis process has a significant impact on the activation energy of the reaction. [] Higher concentrations of sodium hydroxide generally lead to faster reaction rates.

Q4: Beyond SMG, SECO, and anhydro-SECO, are there other compounds affected during the hydrolysis of SDG?

A4: Yes, research indicates that other glucosides present in flaxseed undergo changes during SDG hydrolysis. [] For example, p-coumaric acid glucoside and ferulic acid glucoside, along with their respective methyl esters, can be produced or altered during this process. [] The specific transformations depend on the hydrolysis conditions.

Q5: Has the efficacy of a flaxseed, psyllium, and honey formulation been investigated for the treatment of uncomplicated pelvic inflammatory disease (uPID)?

A5: Yes, a single-blind, double-dummy randomized study compared the efficacy of a pessary containing flaxseed, psyllium, and honey to standard drug treatment for uncomplicated pelvic inflammatory disease (uPID). [] The pessary group showed a greater percentage reduction in symptoms such as abnormal vaginal discharge, lower abdominal pain, and low backache compared to the standard treatment group. [] While this study highlights the potential benefits of flaxseed in a specific formulation, it does not directly investigate the isolated effects of SMG. Further research is needed to understand the specific contributions of SMG and other flaxseed components to the observed effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)

![(1,12-Dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate](/img/structure/B203245.png)